methyl N-(9,10-dioxoanthracen-2-yl)carbamate

CYP1A1 inhibition cytochrome P450 selectivity anthraquinone SAR

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate (CAS 6937-79-7), also known as 2-Methoxycarbonylamino-anthrachinon or NSC 39948, is a synthetic anthraquinone carbamate derivative with the molecular formula C16H11NO4 and a molecular weight of 281.26 g/mol. The compound features a methyl carbamate substituent at the 2-position of the 9,10-anthraquinone scaffold, a privileged structure associated with DNA intercalation, cytochrome P450 modulation, and anticancer activity.

Molecular Formula C16H11NO4
Molecular Weight 281.26 g/mol
CAS No. 6937-79-7
Cat. No. B13762986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(9,10-dioxoanthracen-2-yl)carbamate
CAS6937-79-7
Molecular FormulaC16H11NO4
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20)
InChIKeyCESNWXSYWZEOEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl N-(9,10-dioxoanthracen-2-yl)carbamate (CAS 6937-79-7): Core Identity and Procurement-Relevant Characteristics


Methyl N-(9,10-dioxoanthracen-2-yl)carbamate (CAS 6937-79-7), also known as 2-Methoxycarbonylamino-anthrachinon or NSC 39948, is a synthetic anthraquinone carbamate derivative with the molecular formula C16H11NO4 and a molecular weight of 281.26 g/mol . The compound features a methyl carbamate substituent at the 2-position of the 9,10-anthraquinone scaffold, a privileged structure associated with DNA intercalation, cytochrome P450 modulation, and anticancer activity [1]. Originally reported by Kawai in 1930 as an anthraquinone urethane derivative, this compound has been catalogued in the National Cancer Institute's screening repository under NSC 39948 and is primarily sourced as a research-grade synthetic intermediate and biochemical probe .

Why Anthraquinone Carbamate Analogs Cannot Be Freely Substituted: The Case for Methyl N-(9,10-dioxoanthracen-2-yl)carbamate


Within the anthraquinone carbamate sub-class, seemingly minor structural variations at the carbamate ester position produce quantifiable shifts in lipophilicity, enzyme inhibition potency, and CYP isoform selectivity. The methyl ester variant (CAS 6937-79-7) exhibits a distinct cytochrome P450 inhibition fingerprint—preferentially targeting CYP1A1 over CYP2B1 with a selectivity ratio of approximately 10.6—that diverges substantially from both the ethyl ester analog and the natural anthraquinone emodin [1]. Additionally, the methyl carbamate's lower computed LogP (2.4 vs. 2.8 for the ethyl analog) and higher density predict meaningful differences in aqueous solubility, chromatographic behavior, and formulation compatibility, making indiscriminate analog substitution a source of experimental irreproducibility in biochemical and synthetic applications [2].

Quantitative Differentiation Evidence: Methyl N-(9,10-dioxoanthracen-2-yl)carbamate vs. Closest Analogs


CYP1A1 Inhibition Potency and Isoform Selectivity: Methyl Carbamate vs. Emodin

The target compound inhibits cytochrome P450 1A1 (measured as aryl hydrocarbon hydroxylase activity in 3-methylcholanthrene-induced rat liver microsomes) with an IC50 of 5.0 µM, making it approximately 2.45-fold more potent than the natural anthraquinone emodin (IC50 12.25 µM) in the same enzyme assay context [1][2]. More critically, the compound displays markedly superior CYP1A1-over-CYP2B1 selectivity: its CYP2B1 IC50 is 53 µM (selectivity ratio 10.6), whereas emodin inhibits CYP2B1 at 14.89 µM (selectivity ratio 1.2)—an 8.8-fold difference in isoform discrimination [1][2]. This selectivity profile positions the methyl carbamate as a more isoform-selective probe than the commonly used emodin.

CYP1A1 inhibition cytochrome P450 selectivity anthraquinone SAR

Lipophilicity (LogP) Differentiation: Methyl vs. Ethyl Carbamate Analog

The methyl carbamate (CAS 6937-79-7) has a computed LogP of 2.4, which is 0.4 log units lower than the ethyl carbamate analog (CAS 6337-15-1, LogP 2.8) [1][2]. This ΔLogP of -0.4 translates to a predicted ~2.5-fold higher aqueous solubility and reduced non-specific protein binding for the methyl derivative, critical parameters in both biochemical assay design and chromatographic method development.

LogP lipophilicity physicochemical property carbamate analog comparison

Density and Thermal Property Differentiation: Methyl vs. Ethyl Carbamate Analog

The methyl carbamate exhibits a computed density of 1.416 g/cm³, which is 3.1% higher than the ethyl analog's 1.373 g/cm³, reflecting the more compact molecular packing enabled by the smaller methyl ester group [1][2]. The boiling point of the methyl derivative (441.2 °C, predicted) is approximately 10 °C lower than the ethyl analog (451.1 °C, predicted), consistent with its lower molecular weight (281.26 vs. 295.29 g/mol) and reduced van der Waals interactions [1][2].

density boiling point thermal stability physicochemical differentiation

Aqueous Solubility as a Practical Selection Criterion for In Vitro Assays

The computed aqueous solubility of methyl N-(9,10-dioxoanthracen-2-yl)carbamate is 2.6 × 10⁻⁴ g/L (approximately 0.92 µM) at 25 °C . While this value indicates limited aqueous solubility typical of anthraquinone derivatives, it is consistent with the lower LogP (2.4) relative to the ethyl analog (LogP 2.8), suggesting superior aqueous dissolution compared to higher-alkyl carbamate variants. Procurement decisions for in vitro pharmacology should account for this solubility ceiling when designing DMSO stock concentrations and final assay dilutions.

aqueous solubility assay compatibility DMSO stock procurement criterion

CYP1A1 Inhibition Across Induction States: Differential Sensitivity as a Mechanistic Discriminator

The target compound exhibits differential CYP1A1 inhibitory potency depending on the hepatic enzyme induction state: IC50 = 5.0 µM in 3-methylcholanthrene (3-MC)-induced microsomes versus IC50 = 84 µM in phenobarbitone (PB)-induced microsomes, representing a 16.8-fold reduction in potency [1]. This induction-state dependence is consistent with the compound preferentially inhibiting the CYP1A1 isoform (induced by 3-MC) over CYP1A2 or other PB-inducible isoforms that may contribute to aryl hydrocarbon hydroxylase activity in PB-treated preparations. By contrast, the compound's CYP2B1 inhibition (measured via aminopyrine N-demethylase in PB-treated rats) yields an IC50 of 53 µM, confirming that the 3-MC-induced CYP1A1 signal is the most sensitive target [1].

CYP1A1 induction enzyme induction state mechanistic probe biochemical differentiation

High-Confidence Application Scenarios for Methyl N-(9,10-dioxoanthracen-2-yl)carbamate Based on Quantitative Evidence


CYP1A1-Selective Biochemical Probe for Drug Metabolism Studies

With a CYP1A1 IC50 of 5.0 µM and 10.6-fold selectivity over CYP2B1, methyl N-(9,10-dioxoanthracen-2-yl)carbamate serves as a more isoform-selective tool compound than emodin (selectivity ratio 1.2) for dissecting CYP1A1-dependent metabolic pathways in rodent liver microsome assays [1][2]. The compound's 16.8-fold differential potency between 3-MC-induced and PB-induced microsomes further enables researchers to confirm CYP1A1-specific involvement in xenobiotic metabolism, a valuable feature for academic pharmacology and early drug–drug interaction screening.

Synthetic Intermediate for Anthraquinone-Based Drug Discovery Libraries

The methyl carbamate's lower LogP (2.4 vs. 2.8 for the ethyl analog) and smaller steric profile facilitate downstream N-deprotection and functionalization reactions, making it the preferred 2-aminoanthraquinone precursor for medicinal chemistry campaigns targeting CYP-modulating or DNA-intercalating anthraquinone derivatives [3][4]. The well-characterized density (1.416 g/cm³) and boiling point (441.2 °C) support reproducible scale-up and purification protocols.

Analytical Reference Standard for Chromatographic Method Development

The precisely computed physicochemical parameters—LogP 2.4, aqueous solubility 2.6 × 10⁻⁴ g/L, and density 1.416 g/cm³—establish methyl N-(9,10-dioxoanthracen-2-yl)carbamate as a suitable system suitability standard for reversed-phase HPLC method validation in anthraquinone analytics [3]. Its intermediate lipophilicity fills a retention-time gap between more polar (e.g., 2-aminoanthraquinone) and more lipophilic (e.g., ethyl carbamate analog) anthraquinone standards.

Procurement Specification Benchmarking for CRO and Academic Laboratory Supply

When sourcing this compound from chemical suppliers, the quantitative evidence package enables informed vendor qualification: laboratories should specify CAS 6937-79-7 (not the ethyl analog CAS 6337-15-1), confirm molecular formula C16H11NO4 and MW 281.26, and request certificates of analysis referencing the compound's computed LogP and solubility values as identity-supporting metadata [3]. This prevents inadvertent substitution with the ethyl analog, which has measurably different physicochemical properties (ΔLogP +0.4, ΔDensity −3.1%, ΔBoiling Point +9.9 °C).

Quote Request

Request a Quote for methyl N-(9,10-dioxoanthracen-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.